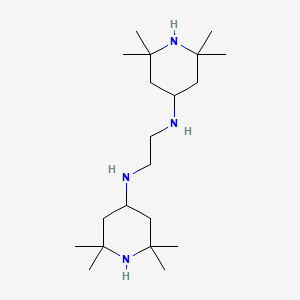
N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)ethylenediamine
Cat. No. B8807734
Key on ui cas rn:
61260-54-6
M. Wt: 338.6 g/mol
InChI Key: OFXVCLLHEWMVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04104248
Procedure details


162.75 g (1.05 moles) of 2,2,6,6-tetramethyl-4-piperidone dissolved in 200 cc of methanol, 30 g (0.5 moles) of ethylenediamine dissolved in 40 cc of methanol, and 0.5 g of Pt (at 10% on carbon) were introduced into a 1 liter autoclave, and the mixture hydrogenated at 80° C and 50 atm pressure for 2 hours.




[Compound]
Name
Pt
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>CO>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH:14][CH2:13][CH2:12][NH:15][CH:6]2[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3][C:2]([CH3:11])([CH3:1])[CH2:7]2)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
162.75 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(NC(CC(C1)NCCNC1CC(NC(C1)(C)C)(C)C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
